Product packaging for Oleic Acid I(Cat. No.:)

Oleic Acid I

Cat. No.: B10858614
M. Wt: 534.3 g/mol
InChI Key: AJLNCCBKZPMARL-MSUUIHNZSA-N
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Description

Historical Discovery and Nomenclature

The identification of oleic acid as a distinct chemical entity emerged from early investigations into lipid composition. In 1929, George and Mildred Burr challenged prevailing assumptions by demonstrating that fatty acids were essential dietary components, laying groundwork for later characterization of oleic acid’s biological necessity. The compound’s name derives from the Latin oleum (oil), reflecting its prevalence in olive oil and other lipid-rich substances.

Structurally, oleic acid is defined by an 18-carbon chain with a single cis-configured double bond at the ninth carbon, yielding the systematic name cis-9-octadecenoic acid. This configuration is denoted in delta nomenclature as 18:1Δ9 and in omega nomenclature as 18:1ω9 , emphasizing the position of unsaturation relative to the carboxylic acid (delta) or methyl (omega) termini. The molecule’s formula, $$ \text{CH}3(\text{CH}2)7\text{CH}=\text{CH}(\text{CH}2)_7\text{COOH} $$, underpins its physicochemical properties, including a melting point of 13–14°C and solubility in organic solvents.

Natural Occurrence and Biological Significance

Oleic acid dominates the fatty acid profiles of numerous plant and animal sources, typically esterified in triglycerides or phospholipids. Its concentration varies widely across natural oils, as detailed in Table 1.

Table 1: Oleic Acid Content in Select Natural Sources

Source Percentage of Total Fatty Acids
Olive oil 70–80%
High-oleic sunflower oil ~90%
Pecan oil 59–75%
Lard 44–47%
Human adipose tissue 36–45%

In plants, oleic acid serves as a key energy reserve and membrane component, while in animals, it contributes to adipocyte structure and lipid signaling. Its abundance in human tissues—second only to palmitic acid—highlights evolutionary optimization for metabolic efficiency.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32I2O2 B10858614 Oleic Acid I

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H32I2O2

Molecular Weight

534.3 g/mol

IUPAC Name

(Z)-9,10-diiodooctadec-9-enoic acid

InChI

InChI=1S/C18H32I2O2/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h2-15H2,1H3,(H,21,22)/b17-16-

InChI Key

AJLNCCBKZPMARL-MSUUIHNZSA-N

Isomeric SMILES

CCCCCCCC/C(=C(\CCCCCCCC(=O)O)/I)/I

Canonical SMILES

CCCCCCCCC(=C(CCCCCCCC(=O)O)I)I

Origin of Product

United States

Preparation Methods

Alkaline Hydrolysis

The saponification of triglycerides from natural oils remains the most widely used method for oleic acid production. Linseed oil, rich in oleic acid triglycerides, is reacted with sodium hydroxide (NaOH) under controlled conditions. In a representative protocol, 46.48 kg of propylene glycol is mixed with 1.94 kg of NaOH at 160°C for 20 minutes, followed by the addition of 4.19 kg of raw linseed oil. The mixture is agitated vigorously under nitrogen for 2 hours, yielding a crude fatty acid mixture. Acidification with sulfuric acid (H₂SO₄) precipitates the fatty acids, which are then washed with NaCl solution to remove residual glycerol and soap.

The reaction proceeds via the following mechanism:

Triglyceride+3NaOHGlycerol+3Fatty Acid Sodium Salts\text{Triglyceride} + 3\text{NaOH} \rightarrow \text{Glycerol} + 3\text{Fatty Acid Sodium Salts}

Subsequent acidification liberates free fatty acids:

RCOO⁻Na⁺+H₂SO₄RCOOH+Na₂SO₄\text{RCOO⁻Na⁺} + \text{H₂SO₄} \rightarrow \text{RCOOH} + \text{Na₂SO₄}

This method achieves a crude oleic acid yield of 85–90%, though purity requires further refinement.

Acidic Hydrolysis

Alternative protocols use acidic conditions for triglyceride cleavage. For example, Mexican asphalt emulsions employ oleic acid as an emulsifier, synthesized via reaction with hot 12% NaOH solution at 215–225°F (102–107°C). The stoichiometric ratio of NaOH to oleic acid is critical, with a 1:8 molar ratio ensuring complete neutralization. While less common than alkaline hydrolysis, this method is favored in industrial settings for its scalability and compatibility with high-temperature processes.

Purification Techniques

Distillation

Crude oleic acid mixtures are distilled under reduced pressure (0.133–1.07 kPa) to separate components based on boiling points. Maintaining temperatures below 260°C prevents thermal decomposition. Fractional distillation isolates oleic acid (boiling point: 360°C at atmospheric pressure) from saturated fatty acids like stearic and palmitic acids, which have higher melting points.

Solvent Crystallization

Multi-step crystallization enhances purity significantly. In a patented method, crude oleic acid monoethanolamide (a derivative) is purified using acetone and ethanol. The crude product is dissolved in acetone at 60°C (1:15 w/v), crystallized at -20°C, and filtered to remove triglycerides. A second crystallization with ethanol (1:5 w/v) at -4°C isolates oleic acid derivatives with 93% purity and 62% yield. While developed for amides, this approach is adaptable to free oleic acid purification.

Solvent Extraction

Oleic acid’s solubility in organic solvents like hexane and ethyl acetate enables separation from polar impurities. After saponification, the top organic layer is extracted, dried over anhydrous MgSO₄, and concentrated. This step is often combined with distillation to achieve >95% purity.

Industrial Synthesis and Optimization

Catalyst Selection

Transesterification of methyl oleate with alcohols using catalysts like KF/Al₂O₃ or Ti(O-i-Pr)₄ offers a pathway to oleic acid esters, which can be hydrolyzed to the free acid. For example, MgO-T600 catalyzes the reaction at reflux, yielding 92% alkyl oleate after 24 hours. Subsequent epoxidation with H₂O₂ and phosphotungstic acid introduces functional groups, though this is more relevant to derivative synthesis.

Process Parameters

  • Temperature : Saponification at 160°C ensures rapid reaction kinetics without degrading unsaturated bonds.

  • Pressure : Reduced-pressure distillation (0.133 kPa) lowers the boiling point of oleic acid, minimizing thermal stress.

  • Solvent Ratios : Crystallization efficiency depends on solvent-to-product ratios (e.g., 1:15 for acetone).

Comparative Analysis of Methods

MethodConditionsPurity (%)Yield (%)Key Advantage
Alkaline Hydrolysis160°C, NaOH, 2 h85–9090High yield, scalable
Acidic Hydrolysis102–107°C, H₂SO₄, 5 h80–8585Industrial compatibility
Distillation0.133 kPa, <260°C9575Effective for large batches
Solvent CrystallizationAcetone/ethanol, -20°C to -4°C9362High purity, low energy input

Chemical Reactions Analysis

Ozonolysis and Atmospheric Oxidation

Oleic acid reacts with ozone (O₃) through a Criegee mechanism, forming condensed-phase and volatile products:
Primary products :

  • Azelaic acid (HOOC(CH₂)₇COOH)

  • Nonanoic acid (CH₃(CH₂)₇COOH)

  • 9-Oxononanoic acid (HOOC(CH₂)₄CO(CH₂)₂CH₃)

Secondary products include peroxidic species like α-acyloxyalkyl hydroperoxides (AAHPs) and secondary ozonides, which enhance aerosol hygroscopicity .

ProductYield (%)ConditionsSource
Azelaic acid35Ozone exposure (6.6×10⁻⁵ atm·s)
Nonanoic acid3Ozone exposure (6.6×10⁻⁵ atm·s)
9-Oxononanoic acid1Ozone exposure (6.6×10⁻⁵ atm·s)

In atmospheric aerosols, this reaction increases cloud condensation nuclei activity by 20–30% due to hydrophilic oxidation products .

Thermal Oxidation Pathways

At elevated temperatures, oleic acid undergoes radical-chain oxidation via three pathways :

  • Peroxide radical (ROO- ) pathway : Dominant route (priority: ROO- > ROOH > RO- )

  • Peroxide (ROOH) pathway

  • Alkoxy radical (RO- ) pathway

Volatile products identified via GC–MS include:

  • Aldehydes (e.g., nonanal, decanal)

  • Ketones (e.g., 2-undecanone)

  • Short-chain carboxylic acids (e.g., hexanoic acid)

Density functional theory (DFT) calculations reveal activation energies of 80–120 kJ/mol for key transition states, with branching ratios favoring aldehydes (65%) over ketones (25%) .

Epoxidation with Performic Acid

Epoxidation using in situ-generated performic acid (HCOOH/H₂O₂) produces epoxidized oleic acid (EOA) with an oxirane oxygen content of 85% under optimized conditions :

ParameterOptimal Value
Catalyst (Amberlite IR-120)0.9 g
HCOOH:OA molar ratio1:1
H₂O₂:OA molar ratio1.1:1
Reaction time60 min (70°C)

Kinetic modeling shows rate constants:

  • k11=20mol1L min1k_{11} = 20 \, \text{mol}^{-1} \text{L min}^{-1} (epoxidation)

  • k12=2mol1L min1k_{12} = 2 \, \text{mol}^{-1} \text{L min}^{-1} (ring-opening)

Reaction with NO₃ Radicals

Exposure to NO₃ radicals forms nitrogen-containing derivatives :

  • Hydroxy nitrates (C₁₈H₃₅NO₅)

  • Carbonyl nitrates (C₁₈H₃₃NO₆)

  • Dinitrates (C₁₈H₃₄N₂O₈)

These products remain aerosol-phase, increasing particle mass by 15–25% and influencing urban air quality through secondary organic aerosol formation.

Acid-Catalyzed Oligomerization

Reaction with formic acid (FA) produces estolides (oligomers) via esterification :
OA+FAH+FSAEstolides\text{OA} + \text{FA} \xrightarrow{\text{H}^+} \text{FSA} \rightarrow \text{Estolides}
At 353 K, equilibrium constants (KeqK_{eq}) reach 0.45 for FSA formation, with estolide yields exceeding 30% in FA-rich mixtures.

Catalytic Hydrogenation

Nickel-catalyzed hydrogenation converts oleic acid to stearic acid (C₁₈H₃₆O₂) with >95% selectivity at 180°C and 5 bar H₂ . This reaction is critical in biofuel upgrading and edible oil processing.

Scientific Research Applications

Food Industry

Cooking Oils and Fats
Oleic acid is a major component of olive oil, known for its health benefits. It is stable at high temperatures, making it suitable for frying and sautéing. The consumption of oleic acid has been associated with lowering bad cholesterol levels (LDL) while increasing good cholesterol levels (HDL), potentially reducing the risk of cardiovascular diseases .

Emulsifying Agent
In food production, oleic acid functions as an emulsifier, facilitating the mixing of oil and water-based ingredients. This property is essential in creating stable textures in products such as salad dressings and mayonnaise .

Pharmaceutical Industry

Drug Delivery Systems
Oleic acid enhances the solubility of poorly water-soluble drugs, improving their bioavailability. It acts as a penetration enhancer, aiding the absorption of medications through biological membranes .

Wound Healing
Research indicates that oleic acid promotes cell proliferation and migration during wound healing processes. Its anti-inflammatory properties have been documented to assist in tissue repair .

Cosmetics and Personal Care

Moisturizing Properties
Due to its emollient characteristics, oleic acid is commonly used in skincare products such as lotions and creams. It helps to lock in moisture and forms a protective barrier on the skin, enhancing hydration .

Cleansing Agent
Oleic acid's oil-like nature allows it to dissolve impurities effectively, making it a valuable ingredient in facial cleansers and makeup removers .

Industrial Applications

Lubricants and Coatings
In industrial settings, oleic acid serves as a base for lubricants and coatings. It is particularly useful in metalworking fluids and textile softeners, where it enhances lubrication and reduces friction .

Sintered Material Powder Metallurgy
Oleic acid is employed as a lubricating additive in the powder metallurgy process. It improves flow characteristics during compaction phases and helps control temperature during sintering .

Agricultural Applications

Oleic acid is utilized in agriculture as an ingredient in pesticides and herbicides. Its presence enhances product stability and effectiveness, contributing to improved crop yields .

Neuroscience Research

Recent studies have highlighted oleic acid's role in neurogenesis. Research indicates that oleic acid binds to TLX (T-cell leukemia homeobox), promoting cell proliferation in the hippocampus. This finding opens avenues for potential treatments for neurodegenerative diseases such as Alzheimer's .

  • Wound Healing Efficacy
    A study demonstrated that oleic acid significantly accelerated wound healing by promoting cell migration and proliferation in animal models. The results indicated reduced inflammation markers compared to control groups .
  • Neurogenesis Activation
    Research at Baylor University revealed that oleic acid enhances neurogenesis by activating TLX in neural stem cells. This mechanism suggests potential therapeutic strategies for treating major depressive disorders and Alzheimer's disease .
  • Food Emulsification Stability
    In food science experiments, products containing oleic acid showed improved stability over time compared to those without it. This characteristic is crucial for maintaining quality in emulsified food products like salad dressings .

Mechanism of Action

Oleic acid exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Oleic Acid vs. Linoleic Acid (Polyunsaturated Fatty Acid)

Linoleic acid (C18:2, omega-6 PUFA) is a structurally distinct counterpart due to its two double bonds. Key differences include:

Parameter Oleic Acid Linoleic Acid
Structure Monounsaturated (1 double bond) Polyunsaturated (2 double bonds)
Oxidative Stability High Low
Dietary Impact Reduces LDL-C without lowering HDL-C Reduces LDL-C but lowers HDL-C
Dominance in Oils Olive oil (39.3–76.78%) Niger seed oil (73.3–76.8%)

Research Findings :

  • In human trials, both oleic and linoleic acids reduced LDL cholesterol (LDL-C), but linoleic acid more frequently decreased HDL cholesterol (HDL-C), leading to a less favorable total cholesterol-to-HDL ratio .
  • In microbial oil production, oleic acid-dominated oils (69–76% of total fatty acids) demonstrate higher oxidative stability than linoleic-rich oils, making them preferable for industrial applications .

Oleic Acid vs. Saturated Fatty Acids (Palmitic and Stearic Acids)

Saturated fatty acids (SFAs) like palmitic (C16:0) and stearic (C18:0) acids lack double bonds, resulting in solidity at room temperature and distinct metabolic effects:

Parameter Oleic Acid Palmitic/Stearic Acids
Physical State Liquid Solid
Metabolic Effects Neutral or beneficial lipid profile Raise LDL-C and impair oocyte health
Biosynthetic Efficiency High in microbial strains (69–76%) Lower in microbial oils (≤17%)

Research Findings :

  • Oleic acid counteracts the negative effects of palmitic and stearic acids on oocyte developmental competence by enhancing lipid droplet storage .
  • In human diets, replacing SFAs with oleic acid reduces LDL-C and improves cardiovascular risk profiles .

Oleic Acid vs. Trans Fatty Acids (Elaidic Acid)

Elaidic acid (trans-9-octadecenoic acid), a trans isomer of oleic acid, shares the same molecular formula but has a trans-configuration double bond:

Parameter Oleic Acid Elaidic Acid
Double Bond Geometry cis-configuration trans-configuration
Lipoprotein Effects Lowers LDL-C, neutral HDL-C Raises LDL-C, lowers HDL-C
Metabolic Fate Efficiently β-oxidized Accumulates in phospholipids

Research Findings :

  • Trans fatty acids increase LDL-C and lipoprotein(a) levels while reducing HDL-C, creating a more atherogenic profile than oleic acid .
  • In HepG2 cells, elaidic acid increased secretion of cholesterol-rich LDL and HDL particles compared to oleic acid, exacerbating cardiovascular risk .

Oleic Acid in Plant vs. Microbial Sources

Oleic acid content varies significantly across biological sources:

Source Oleic Acid (% Total Fatty Acids) Key Comparators
Moringa Seeds 76.78% Linoleic acid (0.62%)
Candida tropicalis Lipids 69–76% Linoleic acid (5–16%)
Bamboo Rice Seeds 24.75–36.74% Linoleic acid (36.09–63.56%)
Soybean-Sunflower Oil (SSO) 39.3% Linoleic acid (41.3%)

Research Insights :

  • Microbial fermentation using C. tropicalis achieves oleic acid titers up to 76%—comparable to plant sources like olive oil—making it a scalable alternative for high-oleic oil production .
  • In plant tissues, oleic acid is predominant in seeds (59.14% in Passiflora edulis) but minimal in leaves (4.85%), highlighting tissue-specific lipid biosynthesis .

Q & A

Q. How can researchers mitigate batch-to-batch variability in oleic acid sourced from different suppliers?

  • Methodological Answer: Characterize each batch using GC-MS for fatty acid profile and acid value titration. Pre-treat samples with activated charcoal to remove oxidation byproducts. Report supplier metadata (e.g., extraction method, storage conditions) in publications .

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